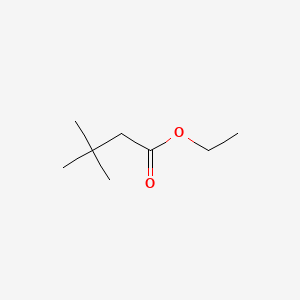

Ethyl tert-butylacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 949. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,3-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-5-10-7(9)6-8(2,3)4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMNHAMYTBAUPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50201565 | |

| Record name | Ethyl 3,3-dimethylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5340-78-3 | |

| Record name | Butanoic acid, 3,3-dimethyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5340-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3,3-dimethylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005340783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3, ethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3,3-dimethylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3,3-dimethylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3,3-DIMETHYLBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W67MQQ79JA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis of Ethyl tert-Butyl Acetate

Abstract

The synthesis of esters derived from tertiary alcohols, such as ethyl tert-butyl acetate, presents unique challenges in the laboratory due to the inherent reactivity of the tertiary alcohol moiety. Traditional acid-catalyzed methods like Fischer esterification are often inefficient, favoring elimination side reactions. This guide provides a comprehensive overview of the chemical principles and practical methodologies for the successful synthesis of ethyl tert-butyl acetate. We will dissect the limitations of classical approaches and provide a detailed, field-proven protocol based on the Steglich esterification, a mild and highly effective alternative. This document is structured to deliver not just a procedural walkthrough but a deep understanding of the reaction's causality, ensuring both reproducibility and safety in a research environment.

Introduction: The Challenge of Synthesizing Sterically Hindered Esters

Ethyl tert-butyl acetate is a valuable organic compound, finding applications as a specialty solvent and a component in the formulation of various chemical products. Its synthesis, however, is not straightforward. The primary obstacle lies in the structure of its alcohol precursor, tert-butanol.

Under strongly acidic conditions, which are characteristic of the classical Fischer-Speier esterification, tertiary alcohols are highly susceptible to dehydration.[1][2] The reaction proceeds through a tertiary carbocation intermediate, which readily loses a proton to form an alkene—in this case, isobutylene.[3] This E1 elimination pathway often becomes the dominant reaction, leading to low yields of the desired ester product.[3][4]

Therefore, a successful synthesis strategy must employ mild conditions that activate the carboxylic acid without inducing the dehydration of the tertiary alcohol. This guide will focus on such a strategy.

Synthetic Strategies: A Mechanistic Comparison

The Pitfall of Fischer Esterification

The Fischer esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[5][6] While effective for primary and secondary alcohols, its application to tertiary alcohols is problematic.

The mechanism involves the protonation of the carboxylic acid's carbonyl group, enhancing its electrophilicity for attack by the alcohol.[7][8] However, with tert-butanol, the strong acid catalyst will preferentially protonate the alcohol's hydroxyl group, converting it into a good leaving group (water) and generating a stable tertiary carbocation. This carbocation is the pivot point where the reaction pathway diverges towards elimination rather than substitution.

Caption: Divergent pathways in acid-catalyzed reaction of tert-butanol.

The Superiority of Steglich Esterification

To circumvent the issue of elimination, the Steglich esterification provides an elegant solution. It is a mild, efficient method for forming esters, particularly from sterically demanding and acid-labile alcohols.[4][9] This reaction avoids the use of strong acids, instead relying on a carbodiimide coupling agent, typically dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[9][10]

The mechanism proceeds as follows:

-

Activation of Carboxylic Acid: The carboxylic acid (acetic acid) adds to the DCC, forming a highly reactive O-acylisourea intermediate.[4]

-

Catalytic Acyl Transfer: DMAP, being a stronger nucleophile than the alcohol, attacks the O-acylisourea. This forms a reactive acylpyridinium intermediate ("active ester") and releases dicyclohexylurea (DCU). This step is crucial as it prevents an intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[4][9]

-

Nucleophilic Attack by Alcohol: The tert-butanol then attacks the highly electrophilic acylpyridinium intermediate, forming the desired ester and regenerating the DMAP catalyst.

A key advantage of this method is the formation of the insoluble byproduct, dicyclohexylurea (DCU), which precipitates from the reaction mixture, helping to drive the equilibrium towards the products.[9]

Caption: Simplified mechanism of the DMAP-catalyzed Steglich Esterification.

Detailed Experimental Protocol: Steglich Esterification

This protocol describes a robust method for the synthesis of ethyl tert-butyl acetate on a laboratory scale.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Notes |

| Acetic Acid | CH₃COOH | 60.05 | 1.2 | 3.60 g (3.43 mL) | Glacial, ≥99.7% purity |

| tert-Butanol | (CH₃)₃COH | 74.12 | 1.0 | 3.71 g (4.72 mL) | Anhydrous, ≥99.5% purity |

| DCC | C₁₃H₂₂N₂ | 206.33 | 1.3 | 6.71 g | ≥99% purity. Handle with care. |

| DMAP | C₇H₁₀N₂ | 122.17 | 0.1 | 0.61 g | ≥99% purity. Toxic. |

| Dichloromethane | CH₂Cl₂ | 84.93 | - | 100 mL | Anhydrous, ACS grade |

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of ethyl tert-butyl acetate.

Detailed Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add glacial acetic acid (3.43 mL, 60 mmol), tert-butanol (4.72 mL, 50 mmol), and 4-dimethylaminopyridine (0.61 g, 5 mmol). Add 50 mL of anhydrous dichloromethane to dissolve the reagents.

-

Initiation: Cool the flask in an ice-water bath with stirring for 15 minutes. In a separate beaker, dissolve dicyclohexylcarbodiimide (DCC) (6.71 g, 65 mmol) in 50 mL of anhydrous dichloromethane.

-

Addition: Add the DCC solution to the reaction flask dropwise via an addition funnel over approximately 30 minutes. A white precipitate (DCU) will begin to form.

-

Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 16 hours.

-

Work-up - Filtration: After 16 hours, filter the reaction mixture through a Büchner funnel to remove the precipitated dicyclohexylurea. Wash the filter cake with a small amount of cold dichloromethane (approx. 20 mL) to recover any trapped product.

-

Work-up - Extraction: Transfer the combined filtrate to a separatory funnel.

-

Wash with 1M HCl (2 x 50 mL) to remove DMAP.

-

Wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) to remove excess acetic acid.

-

Wash with brine (1 x 50 mL) to remove residual water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Decant or filter the solution into a clean, pre-weighed round-bottom flask. Remove the dichloromethane solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil by fractional distillation at atmospheric pressure.

Expected Results

| Parameter | Expected Value |

| Product | Ethyl tert-butyl acetate |

| Theoretical Yield | 5.81 g (based on tert-butanol) |

| Typical Actual Yield | 4.36 - 4.94 g (75-85%) |

| Appearance | Clear, colorless liquid |

| Boiling Point | 97-98 °C[11] |

| Purity (by GC/NMR) | >98% |

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, is mandatory.

-

tert-Butanol: Flammable liquid and vapor. Harmful if swallowed and causes skin and eye irritation.[12][13][14]

-

Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

-

Dicyclohexylcarbodiimide (DCC): Toxic and a potent skin sensitizer. Avoid all direct contact.

-

4-Dimethylaminopyridine (DMAP): Toxic if swallowed, in contact with skin, or if inhaled.

Waste Disposal: All chemical waste, including the filtered DCU and aqueous washes, must be disposed of in accordance with local and institutional regulations. Halogenated and non-halogenated waste streams should be segregated.

References

-

Jin, J. Z., & Sun, N. B. (2013). Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Asian Journal of Chemistry, 25(11), 6067-6070. [Link]

-

Chemistry LibreTexts. (2020). Williamson ether synthesis. [Link]

-

Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]

-

J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

-

JoVE. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

-

Name Reaction. (n.d.). Williamson Ether Synthesis. [Link]

-

Wikipedia. (n.d.). Steglich esterification. [Link]

-

ResearchGate. (n.d.). Reaction Kinetics of Tert-Butanol Esterification. [Link]

-

Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]

-

Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

-

Brainly. (2024). Fischer esterification does not work well with most tertiary alcohols. [Link]

- Google Patents. (n.d.).

-

MDPI. (2023). Acid-Catalyzed Etherification of Glycerol with Tert-Butanol: Reaction Monitoring through a Complete Identification of the Produced Alkyl Ethers. [Link]

-

MDPI. (2025). Purification of Ethyl tert-Butyl Ether from its Mixtures with Ethanol by Using an Ionic Liquid. [Link]

-

Organic Syntheses. (n.d.). Acetic acid, tert-butyl ester. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: tert-Butanol. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butanol. [Link]

-

University of Missouri–St. Louis. (n.d.). The Fischer Esterification. [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

University of Colorado Boulder. (n.d.). Summary of Accepted Fischer Esterification Mechanism. [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. US6420596B1 - Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst - Google Patents [patents.google.com]

- 3. brainly.com [brainly.com]

- 4. Steglich Esterification [organic-chemistry.org]

- 5. community.wvu.edu [community.wvu.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. web.alfredstate.edu [web.alfredstate.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Steglich esterification - Wikipedia [en.wikipedia.org]

- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. fishersci.com [fishersci.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl tert-Butyl Acetate

Introduction: Ethyl tert-butyl acetate (ETBA), also known by its IUPAC name ethyl 3,3-dimethylbutanoate, is an ester recognized for its characteristic fruity odor.[1] As a volatile organic compound (VOC), its utility spans various industrial applications, including roles as a solvent and as a constituent in flavoring agents and fragrances.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing a detailed examination of its core physicochemical properties. Understanding these characteristics is paramount for its effective and safe application, from reaction kinetics and formulation science to quality control and regulatory compliance. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and physical behavior, and providing validated protocols for empirical verification.

Section 1: Molecular and Structural Properties

The behavior of any chemical compound is fundamentally dictated by its molecular structure. For ethyl tert-butyl acetate, the presence of a sterically hindering tert-butyl group is a defining feature that significantly influences its physical and chemical properties.

-

IUPAC Name: Ethyl 3,3-dimethylbutanoate[2]

-

Synonyms: tert-Butylacetic acid ethyl ester, Ethyl 3,3-dimethylbutyrate[3]

-

Molecular Formula: C₈H₁₆O₂[3]

-

Molecular Weight: 144.21 g/mol [3]

-

SMILES: CCOC(=O)CC(C)(C)C[2]

The ester's structure features a bulky tert-butyl group adjacent to the carbonyl functionality. This arrangement creates significant steric hindrance, which protects the carbonyl group from nucleophilic attack, thereby influencing its reactivity compared to less hindered esters. This steric bulk also limits intermolecular associations, which directly impacts bulk properties like boiling point and viscosity.

Caption: Structure-Property Relationship in ETBA.

Section 2: Core Physical Properties

The macroscopic physical properties of ethyl tert-butyl acetate are a direct consequence of its molecular structure. The data presented below are critical for applications in chemical engineering, process design, and formulation development.

| Property | Value | Source |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 144-146 °C | [1] |

| Flash Point | 34 °C | [1] |

| Density | 0.86 g/cm³ | [1] |

| Refractive Index (n²⁰/D) | 1.4035 | [1] |

| Vapor Pressure | 5.3 mmHg at 25 °C | [1] |

| Water Solubility | Insoluble | [5] |

| Solubility | Soluble in ethanol and ether | [5] |

Discussion of Properties:

-

Boiling Point: The boiling point of 144-146 °C is relatively moderate for its molecular weight. While the ester group provides some polarity, the bulky tert-butyl group disrupts efficient packing and strong dipole-dipole interactions between molecules, leading to a lower boiling point than its straight-chain isomers. This property makes it a suitable solvent for reactions requiring moderate temperatures and allows for easy removal by distillation.

-

Density: With a density less than water (0.86 g/cm³), it will form the upper layer in an immiscible aqueous mixture, a key consideration for extraction and separation processes.[1]

-

Solubility: Its nonpolar alkyl groups dominate its character, rendering it insoluble in water but miscible with common organic solvents like ethanol and ether.[5] This defines its application as a non-polar or moderately polar aprotic solvent.

-

Flash Point & Flammability: A flash point of 34°C indicates that ethyl tert-butyl acetate is a flammable liquid, requiring appropriate safety precautions for storage and handling, such as use in well-ventilated areas away from ignition sources.[1]

Section 3: Analytical & Spectroscopic Characterization

Verifying the identity and purity of ethyl tert-butyl acetate is a critical step in any research or manufacturing process. Gas chromatography is the premier technique for assessing purity, while spectroscopic methods provide definitive structural confirmation.

Purity Assessment via Gas Chromatography (GC): Gas chromatography with a Flame Ionization Detector (GC-FID) is the industry-standard method for quantifying the purity of volatile esters like ETBA.[6][7][8] The choice of GC is based on the compound's volatility and thermal stability. A non-polar or mid-polarity capillary column (e.g., DB-1, DB-5) is typically effective, separating components based on their boiling points and interaction with the stationary phase. Purity is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks.

Structural Confirmation:

-

Infrared (IR) Spectroscopy: The IR spectrum of ETBA will prominently feature a strong, sharp absorption band around 1740-1735 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretch in an ester. Additional bands corresponding to C-O stretching and C-H stretching will also be present.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides an unambiguous fingerprint of the molecule. Key expected signals include:

-

A singlet for the nine equivalent protons of the tert-butyl group.

-

A singlet for the two protons on the carbon adjacent to the carbonyl group.

-

A quartet and a triplet for the ethyl group protons, characteristic of the -CH₂CH₃ moiety.

-

Section 4: Experimental Protocols for Property Determination

To ensure scientific rigor, the physical properties of a supplied batch of ethyl tert-butyl acetate should be empirically verified. The following protocols describe self-validating systems for determining purity, density, and refractive index.

Caption: Standard workflow for physicochemical characterization.

Protocol 1: Purity Determination by Gas Chromatography (GC-FID)

Causality: This method is chosen for its high resolution and sensitivity, allowing for the separation and quantification of volatile impurities from the main ETBA component.

Methodology:

-

Instrument Preparation:

-

System: Gas chromatograph with a Flame Ionization Detector (FID).[6]

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent).

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

-

Calibration & Control:

-

Prepare a high-purity standard of ethyl tert-butyl acetate in a suitable solvent (e.g., hexane).

-

Run a solvent blank to ensure no interfering peaks are present.

-

Run the standard to determine its retention time and peak shape.

-

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the ETBA sample.

-

Dissolve in a suitable solvent (e.g., hexane) in a 10 mL volumetric flask.

-

-

Chromatographic Conditions:

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, and hold for 5 minutes.

-

Injection Volume: 1 µL.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity as follows:

-

% Purity = (Area of ETBA Peak / Total Area of All Peaks) * 100

-

-

Protocol 2: Density Measurement using a Pycnometer

Causality: The pycnometer method is a highly precise and classical approach for determining the density of a liquid by accurately measuring the mass of a precisely known volume.[9][10]

Methodology:

-

Apparatus:

-

A clean, dry pycnometer (specific gravity bottle) of known volume (e.g., 10 mL or 25 mL).[10]

-

An analytical balance accurate to ±0.0001 g.

-

A constant temperature water bath set to 20.0 ± 0.1 °C.

-

-

Procedure (Self-Validating):

-

Step A (Tare Mass): Measure and record the mass of the empty, clean, and dry pycnometer (m_pyc).[11]

-

Step B (Calibration with Water): Fill the pycnometer with deionized water, ensuring no air bubbles are trapped.[10] Place the stopper, allowing excess water to exit through the capillary. Dry the exterior completely.

-

Step C: Equilibrate the filled pycnometer in the water bath for 20 minutes.

-

Step D: Remove, dry the exterior, and immediately weigh (m_pyc+water).

-

Step E (Sample Measurement): Thoroughly dry the pycnometer. Fill it with the ethyl tert-butyl acetate sample, repeating steps C and D to get the mass of the pycnometer plus sample (m_pyc+sample).

-

-

Calculation:

-

Mass of water: m_water = m_pyc+water - m_pyc

-

Volume of pycnometer: V_pyc = m_water / ρ_water (where ρ_water is the known density of water at 20 °C, ~0.9982 g/cm³).

-

Mass of sample: m_sample = m_pyc+sample - m_pyc

-

Density of sample: ρ_sample = m_sample / V_pyc

-

Protocol 3: Refractive Index (RI) Measurement using an Abbe Refractometer

Causality: Refractive index is a fundamental physical constant that is highly sensitive to purity. The Abbe refractometer is a standard instrument that measures the critical angle of a liquid to determine its RI.[12][13]

Methodology:

-

Instrument Setup:

-

Calibration:

-

Calibrate the instrument using a standard of known refractive index, such as distilled water (n²⁰/D ≈ 1.3330).[14]

-

-

Measurement:

-

Open the prism assembly. Place 2-3 drops of the ethyl tert-butyl acetate sample onto the surface of the lower prism.

-

Close the prisms firmly.

-

Look through the eyepiece and turn the adjustment knob until the field of view shows a distinct light/dark boundary.

-

If a colored fringe is visible, adjust the dispersion compensator until the boundary is sharp and achromatic.

-

Align the boundary line precisely with the crosshairs in the eyepiece.[14]

-

-

Reading:

-

Read the refractive index value from the instrument's scale.

-

Clean the prisms thoroughly with a soft tissue and an appropriate solvent (e.g., ethanol) after the measurement.

-

Section 5: Safety & Handling

Ethyl tert-butyl acetate is a flammable liquid and requires careful handling to mitigate risks.

-

GHS Hazard Statements: H226: Flammable liquid and vapor.

-

Handling Precautions:

-

Keep away from heat, sparks, open flames, and hot surfaces.[15]

-

Use in a well-ventilated area or under a chemical fume hood.[16]

-

Ground/bond container and receiving equipment to prevent static discharge.[16]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[15][16]

Conclusion

This guide has provided a detailed technical overview of the physicochemical properties of ethyl tert-butyl acetate, grounded in its molecular structure. The combination of tabulated data, mechanistic explanations, and validated experimental protocols offers a robust framework for scientists and researchers. Proper understanding and empirical verification of these properties are essential for ensuring the safety, efficacy, and reproducibility of any process or formulation involving this versatile ester.

References

-

Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab. (URL: [Link])

-

Density Determination by Pycnometer | PDF - Scribd. (URL: [Link])

-

Abbé refractometer. (URL: [Link])

-

What is Abbe Refractive index? Terms - NBchao.Com. (URL: [Link])

-

1 density determination by pycnometer. (URL: [Link])

-

Specialized test procedure—Procedure for density determination. (URL: [Link])

-

Video: Boiling Points - Concept - JoVE. (URL: [Link])

-

Lab 2: Refractive Index and Snell's Law. (URL: [Link])

-

Pycnometer - Chemical Engineering | University of Utah. (URL: [Link])

-

3 Ways to Measure Density Know-How, Hints, and More - Scientific Laboratory Supplies. (URL: [Link])

-

Abbe Zeiss refractometer. (URL: [Link])

-

BOILING POINT DETERMINATION. (URL: [Link])

-

Cas 5340-78-3,ETHYL TERT-BUTYLACETATE - LookChem. (URL: [Link])

-

Determination Of Boiling Point Of An Organic Compound Experiment - BYJU'S. (URL: [Link])

-

Micro-boiling point measurement. (URL: [Link])

-

tert-BUTYL ACETATE. (URL: [Link])

-

Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production - IISTE.org. (URL: [Link])

-

Quantitative ester analysis in cachaca and distilled spirits by gas chromatography-mass spectrometry (GC-MS) - PubMed. (URL: [Link])

-

Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor - SciELO. (URL: [Link])

-

Esters | Products | GL Sciences. (URL: [Link])

-

Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor - ResearchGate. (URL: [Link])

-

Quantitative ester analysis in cachaca and distilled spirits by gas chromatography-mass spectrometry (GC-MS). (URL: [Link])

-

tert-Butyl Acetate - Webb Chemical. (URL: [Link])

-

tert-Butyl Acetate | ECOLINK. (URL: [Link])

-

ethyl acetate - SAFETY DATA SHEET. (URL: [Link])

Sources

- 1. Cas 5340-78-3,this compound | lookchem [lookchem.com]

- 2. L05603.22 [thermofisher.com]

- 3. scbt.com [scbt.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. manavchem.com [manavchem.com]

- 6. iiste.org [iiste.org]

- 7. scielo.br [scielo.br]

- 8. Quantitative ester analysis in cachaca and distilled spirits by gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. che.utah.edu [che.utah.edu]

- 11. ised-isde.canada.ca [ised-isde.canada.ca]

- 12. refractometer.pl [refractometer.pl]

- 13. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 14. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 15. fishersci.com [fishersci.com]

- 16. spectrumchemical.com [spectrumchemical.com]

- 17. fishersci.com [fishersci.com]

A Spectroscopic Guide to Ethyl Tert-Butyl Acetate: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount. Spectroscopic techniques provide the foundational data for this elucidation. This guide offers an in-depth technical exploration of ethyl tert-butyl acetate (also known as ethyl 3,3-dimethylbutanoate), a common ester, through the lenses of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into not just the data, but the rationale behind the experimental methodologies and the interpretation of the resulting spectra, providing a robust framework for structural analysis.

The Subject: Ethyl Tert-Butyl Acetate

Ethyl tert-butyl acetate (CAS No. 5340-78-3) is an ester with the molecular formula C₈H₁₆O₂ and a molecular weight of 144.21 g/mol . Its structure, characterized by an ethyl group and a bulky tert-butyl group flanking the acetate core, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is key to its identification and characterization in various chemical processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C, we can map out the molecular framework.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The quality of an NMR spectrum is directly dependent on meticulous sample preparation and instrument setup.

Sample Preparation:

-

Analyte Purity: Ensure the ethyl tert-butyl acetate sample is of high purity to avoid signals from contaminants.

-

Solvent Selection: A deuterated solvent is crucial to avoid overwhelming the analyte signals with solvent protons. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds like esters.

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typical. For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is preferable.

-

Sample Filtration: The solution should be free of any particulate matter which can degrade the magnetic field homogeneity and, consequently, the spectral resolution. Filtering the sample through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube is a standard and effective practice.

-

Internal Standard: Tetramethylsilane (TMS) is commonly added to the deuterated solvent by the manufacturer and serves as an internal reference standard, with its signal defined as 0.00 ppm.

Instrumental Setup:

-

Spectrometer Preparation: The sample is inserted into the NMR spectrometer, and the instrument is "locked" onto the deuterium signal of the solvent. The magnetic field is then "shimmed" to achieve maximum homogeneity, which results in sharp, well-resolved spectral lines.

-

Acquisition Parameters: For a routine ¹H NMR spectrum, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectroscopic Data of Ethyl Tert-Butyl Acetate

The proton NMR spectrum of ethyl tert-butyl acetate provides a wealth of information regarding the number of different types of protons, their chemical environment, and their proximity to one another.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 4.06 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| 2.09 | Singlet (s) | 2H | -CO-CH₂ -C(CH₃)₃ |

| 1.22 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| 0.99 | Singlet (s) | 9H | -C(CH₃ )₃ |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Interpretation of the ¹H NMR Spectrum

The interpretation of an NMR spectrum is a deductive process, piecing together the information from chemical shifts, integration, and splitting patterns.

-

The Ethyl Group: The quartet at 4.06 ppm and the triplet at 1.22 ppm are characteristic of an ethyl group. The methylene protons (-CH₂-) at 4.06 ppm are deshielded by the adjacent electronegative oxygen atom, causing them to appear at a higher chemical shift. Their multiplicity as a quartet indicates that they are coupled to three neighboring protons (the methyl group), following the n+1 rule. The methyl protons (-CH₃) at 1.22 ppm are a triplet, indicating they are coupled to the two neighboring methylene protons. The integration values of 2H and 3H for these signals, respectively, confirm the presence of a -CH₂CH₃ fragment.

-

The Tert-Butyl Group: The strong singlet at 0.99 ppm, integrating to 9H, is a hallmark of a tert-butyl group. The nine protons of the three methyl groups are chemically equivalent due to free rotation around the carbon-carbon single bonds, and they have no adjacent protons to couple with, hence they appear as a singlet.

-

The Methylene Bridge: The singlet at 2.09 ppm, integrating to 2H, corresponds to the methylene protons situated between the carbonyl group and the tert-butyl group. These protons are deshielded by the adjacent carbonyl group, shifting them downfield. The absence of splitting (a singlet) confirms that there are no protons on the adjacent quaternary carbon of the tert-butyl group.

Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

For a volatile liquid like ethyl tert-butyl acetate, electron ionization is a common technique.

-

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, where it is vaporized in a high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation known as the molecular ion (M⁺•).

-

Fragmentation: The molecular ion is often energetically unstable and fragments into smaller, charged ions and neutral radicals.

-

Mass Analysis: The charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Mass Spectrometry Data of Ethyl Tert-Butyl Acetate

| m/z | Relative Intensity | Possible Fragment |

| 144 | Low | [M]⁺• (Molecular Ion) |

| 101 | Moderate | [M - C₂H₅O]⁺ |

| 87 | High | [M - C₄H₉]⁺ |

| 57 | Very High (Base Peak) | [C₄H₉]⁺ |

| 43 | High | [C₂H₃O]⁺ |

| 29 | Moderate | [C₂H₅]⁺ |

Data sourced from the NIST WebBook.

Interpretation of the Mass Spectrum

The fragmentation of ethyl tert-butyl acetate in an EI-MS experiment provides structural confirmation.

-

Molecular Ion Peak: The peak at m/z 144 corresponds to the molecular weight of ethyl tert-butyl acetate, confirming its molecular formula. Its low intensity is common for esters, which tend to fragment readily.

-

Major Fragmentations:

-

Loss of the Ethoxy Group: The peak at m/z 101 results from the cleavage of the C-O single bond, with the loss of an ethoxy radical (•OCH₂CH₃).

-

Loss of the Tert-Butyl Group: The peak at m/z 87 is due to the loss of a tert-butyl radical (•C(CH₃)₃).

-

The Tert-Butyl Cation (Base Peak): The most abundant ion, and therefore the base peak, is at m/z 57. This corresponds to the highly stable tertiary carbocation [C(CH₃)₃]⁺. The stability of this cation is a major driving force for fragmentation.

-

Acylium Ion: The peak at m/z 43 is the acylium ion, [CH₃CO]⁺.

-

Ethyl Cation: The peak at m/z 29 is the ethyl cation, [CH₂CH₃]⁺.

-

The fragmentation pattern is consistent with the known structure of an ester, with cleavage occurring at the bonds adjacent to the carbonyl group.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and self-validating structural elucidation of ethyl tert-butyl acetate. Each technique offers a unique piece of the structural puzzle, and their collective interpretation allows for an unambiguous assignment of the molecule's constitution. This guide has outlined not only the spectral data but also the underlying experimental considerations and interpretive logic, providing a framework for the rigorous characterization of organic molecules.

References

-

University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]

-

Clark, J. (2015). Interpreting infra-red spectra. Chemguide. [Link]

-

Specac Ltd. (2023). Interpreting Infrared Spectra. [Link]

-

Chemistry Steps. Interpreting IR Spectra. [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Esters. [Link]

-

University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Liquids. [Link]

-

TheElkchemist. (2023, March 14). NMR Spectroscopy | Interpreting Spectra | Ester [Video]. YouTube. [Link]

-

University of Calgary. Spectroscopy Tutorial: Esters. [Link]

-

Chemistry Academy. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

Thermo Nicolet. Infrared Spectra of Pure Liquids. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 24-29. [Link]

- Study.com. (2

The Solubility Profile of Ethyl Tert-Butyl Acetate: A Technical Guide for Researchers

Foreword: Navigating the Data Gap for a Promising Solvent

In the landscape of organic chemistry and drug development, the choice of solvent is a critical parameter that dictates reaction kinetics, purification efficiency, and formulation stability. Ethyl tert-butyl acetate (systematically known as ethyl 3,3-dimethylbutanoate), with its unique structural features, presents itself as a potentially valuable solvent. However, a comprehensive public repository of its solubility characteristics in common organic solvents is notably sparse. This guide is conceived not only to present the available data but also to provide a robust framework for researchers to determine these properties in their own laboratories. We will delve into the theoretical underpinnings of its solubility, extrapolate likely behaviors based on analogous structures, and provide a detailed experimental protocol for empirical validation.

Unveiling Ethyl Tert-Butyl Acetate: Physicochemical Identity

To understand the solubility of a compound, we must first examine its molecular identity. Ethyl tert-butyl acetate is an ester characterized by an ethyl group attached to the carboxylate and a bulky tert-butyl group at the alpha-position to the carbonyl.

Key Physicochemical Properties:

| Property | Value | Source |

| Chemical Name | Ethyl 3,3-dimethylbutanoate | |

| Synonyms | Ethyl tert-butylacetate, tert-Butylacetic Acid Ethyl Ester | |

| CAS Number | 5340-78-3 | |

| Molecular Formula | C₈H₁₆O₂ | |

| Molecular Weight | 144.21 g/mol | |

| Appearance | Colorless liquid | |

| Water Solubility | 384 mg/L at 25 °C (estimated) |

The structure of ethyl tert-butyl acetate, with its ester functional group, allows it to act as a hydrogen bond acceptor. The presence of the bulky, nonpolar tert-butyl group and the ethyl group, however, dominates a significant portion of the molecular surface, suggesting a pronounced nonpolar character. This duality is key to predicting its solubility.

The Principle of "Like Dissolves Like": A Theoretical Framework

The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental predictive tool.

-

Polar Solvents: Solvents like water, methanol, and ethanol have strong dipole-dipole interactions and hydrogen bonding capabilities. They tend to dissolve polar solutes that can participate in these interactions.

-

Nonpolar Solvents: Solvents like hexane and toluene are characterized by weaker van der Waals forces. They are effective at dissolving nonpolar solutes.

-

Aprotic Polar Solvents: Solvents such as acetone, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF) have significant dipole moments but lack hydrogen-bond-donating capabilities.

Based on its structure, ethyl tert-butyl acetate is a moderately polar aprotic molecule. The ester group provides some polarity, while the alkyl groups contribute to its nonpolar nature. This suggests that it will be most soluble in solvents of similar moderate polarity and will have limited solubility in highly polar, protic solvents like water.

Solubility of Ethyl Tert-Butyl Acetate in Common Organic Solvents: A Data-Informed Estimation

| Solvent | Solvent Type | Predicted Solubility of Ethyl Tert-Butyl Acetate | Rationale and Supporting Evidence |

| Methanol | Polar Protic | Miscible | Stated to be "soluble in alcohol".[2] The alkyl chain of methanol can interact with the nonpolar parts of the ester, while the hydroxyl group can interact with the carbonyl oxygen. |

| Ethanol | Polar Protic | Miscible | Stated to be "soluble in alcohol".[2] Similar to methanol, with a slightly larger alkyl group enhancing interactions with the nonpolar regions of the ester. |

| Acetone | Polar Aprotic | Miscible | Structurally similar esters like ethyl 3-methylbutanoate are highly soluble in acetone.[1] The polarity is well-matched. |

| Hexane | Nonpolar | Soluble to Miscible | The significant nonpolar character from the tert-butyl and ethyl groups suggests good solubility in nonpolar solvents. |

| Toluene | Nonpolar (Aromatic) | Miscible | The aromatic ring of toluene can interact favorably with the alkyl groups of the ester. |

| Dichloromethane | Polar Aprotic | Miscible | A common solvent for a wide range of organic compounds, its polarity is suitable for dissolving ethyl tert-butyl acetate. |

| Chloroform | Polar Aprotic | Miscible | Similar to dichloromethane, it is a versatile solvent for moderately polar compounds. |

| Diethyl Ether | Polar Aprotic | Miscible | The ether's structure is conducive to dissolving other molecules with both polar and nonpolar characteristics. Ethyl 3-methylbutanoate is highly soluble in diethyl ether.[1] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a vast range of substances. While miscibility is not guaranteed, good solubility is expected. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, DMF is a highly effective polar aprotic solvent. |

Experimental Determination of Solubility: A Self-Validating Protocol

Given the lack of comprehensive published data, empirical determination of solubility is essential for any critical application. The equilibrium shake-flask method is a reliable and widely accepted technique.

Objective

To determine the equilibrium solubility of ethyl tert-butyl acetate in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials

-

Ethyl tert-butyl acetate (purity ≥ 98%)

-

Selected organic solvents (analytical grade)

-

Scintillation vials with PTFE-lined caps

-

Analytical balance

-

Thermostatically controlled orbital shaker or magnetic stirrer

-

Syringe filters (0.45 µm, solvent-compatible)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

-

Volumetric flasks and pipettes

Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of ethyl tert-butyl acetate to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solute is crucial to ensure that a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the concentration of the dissolved solute has reached its maximum.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of ethyl tert-butyl acetate in the respective solvent.

-

Analyze the filtered saturated solutions and the calibration standards using GC-FID or another validated analytical method.

-

Determine the concentration of ethyl tert-butyl acetate in the saturated solutions by comparing their analytical response to the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Intermolecular Interactions and Solubility: A Deeper Dive

The predicted high solubility of ethyl tert-butyl acetate in a range of organic solvents can be attributed to the interplay of various intermolecular forces.

Caption: Intermolecular forces of ethyl tert-butyl acetate governing its solubility in different solvent classes.

-

Van der Waals Forces: The bulky tert-butyl and ethyl groups provide a large nonpolar surface area, leading to significant London dispersion forces. These forces are the primary drivers of solubility in nonpolar solvents like hexane and toluene.

-

Dipole-Dipole Interactions: The ester functional group possesses a permanent dipole moment, which allows for favorable dipole-dipole interactions with polar aprotic solvents such as acetone and dichloromethane.

Conclusion: A Call for Empirical Exploration

Ethyl tert-butyl acetate holds promise as a versatile solvent due to its structural blend of polar and nonpolar characteristics. While a comprehensive public database of its solubility in common organic solvents is currently lacking, this guide provides a strong theoretical and practical foundation for researchers. The provided estimations, based on the principle of "like dissolves like" and data from analogous compounds, serve as a valuable starting point for solvent screening. Ultimately, the detailed experimental protocol empowers researchers to generate the precise, application-specific solubility data required for robust scientific and developmental work. The continued exploration and publication of such fundamental data will undoubtedly benefit the broader scientific community.

References

- Solubility of Ethyl 3-methylbutanoate. (n.d.).

-

PubChem Compound Summary for CID 79284, Ethyl 3,3-dimethylbutyrate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Ethyl 3,3-dimethyl butyrate, 5340-78-3. (n.d.). The Good Scents Company. Retrieved from [Link]

-

Ethyl 3,3-dimethyl butyrate. (n.d.). The Good Scents Company. Retrieved from [Link]

Sources

A Theoretical and Computational Guide to the Molecular Geometry of Tert-Butyl Acetate

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies used to study the molecular geometry of tert-butyl acetate (TBAc). We delve into the foundational principles of quantum chemical calculations, offering a detailed protocol for determining the stable conformers and precise geometric parameters of TBAc. The narrative emphasizes the critical synergy between computational predictions and experimental validation, drawing on data from microwave spectroscopy and gas electron diffraction. By synthesizing field-proven insights with technical accuracy, this document serves as an essential resource for researchers, chemists, and drug development professionals seeking to understand and apply computational chemistry to elucidate the structural nuances of flexible molecules.

Introduction

Significance of Tert-Butyl Acetate

Tert-butyl acetate (TBAc), with the chemical formula C₆H₁₂O₂, is a significant organic compound widely utilized as a solvent in the production of coatings, inks, and adhesives.[1] Its unique physical properties and relatively low toxicity have also made it a valuable component in organic synthesis, often as a tert-butyl protecting group.[1] Understanding the precise three-dimensional structure of TBAc is fundamental to comprehending its solvent behavior, reactivity, and interactions at a molecular level.

The Indispensable Role of Molecular Geometry

The molecular geometry—defined by its bond lengths, bond angles, and dihedral angles—governs the physical and chemical properties of a molecule. For a flexible molecule like tert-butyl acetate, multiple conformations (spatial arrangements of atoms) can exist, each with a distinct energy level. The lowest-energy conformers are the most populated and dictate the molecule's overall behavior. An accurate geometric model is a prerequisite for advanced applications such as molecular docking in drug discovery, reaction mechanism studies, and the rational design of new materials. The bulky tert-butyl group, in particular, exerts significant steric influence on the molecule's structure and reactivity.[2]

A Symbiotic Approach: Theoretical and Experimental Studies

Theoretical Methodologies for Geometric Analysis

The core principle of theoretical geometry determination is to find the minimum energy structures on a molecule's potential energy surface. This is achieved through sophisticated quantum chemical calculations that solve, or approximate solutions to, the Schrödinger equation.

Causality in Method Selection: Balancing Accuracy and Cost

The choice of a computational method is a critical decision driven by the need to balance predictive accuracy with computational expense.

-

Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its excellent cost-to-accuracy ratio. Functionals like B3LYP are widely used for geometry optimizations of organic molecules.[7][8]

-

Ab Initio Methods: For higher accuracy, especially concerning subtle energetic differences between conformers, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) are employed. Studies on tert-butyl acetate have successfully utilized the MP2 level of theory.[5]

-

The Role of the Basis Set: A basis set is the set of mathematical functions used to build molecular orbitals. For flexible molecules, it is crucial to use a basis set that is both flexible and comprehensive. Pople-style basis sets like 6-311++G(d,p) are highly recommended. The ++ indicates the inclusion of diffuse functions on all atoms, which are essential for accurately describing lone pairs and non-covalent interactions, while (d,p) denotes the addition of polarization functions, which allow for non-spherical electron density distribution and are critical for accurate bond angle prediction.[7]

Experimental Protocol: A Self-Validating Computational Workflow

The following protocol outlines a robust, step-by-step workflow for the theoretical determination of tert-butyl acetate's geometry. This system is self-validating through its internal consistency checks (e.g., frequency analysis) and its ultimate comparison with experimental data.

-

Initial Structure Generation: Construct a plausible 3D structure of tert-butyl acetate using molecular modeling software.

-

Conformational Search: Systematically rotate the key dihedral angles (e.g., C-O-C-C) to identify all potential low-energy conformers. This step is crucial for molecules with rotational freedom.

-

Geometry Optimization: Perform a full geometry optimization on each identified conformer. This process iteratively adjusts the atomic coordinates to find the point of minimum energy on the potential energy surface. A typical choice would be the B3LYP/6-311++G(d,p) level of theory.

-

Frequency Analysis: For each optimized structure, calculate the vibrational frequencies. A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer. This step is a critical internal validation of the optimization.

-

Refined Energy Calculation: To obtain more accurate relative energies between conformers, perform a single-point energy calculation on the optimized geometries using a higher level of theory, such as MP2/6-311++G(d,p).[5]

The Conformational Landscape of Tert-Butyl Acetate

Due to its relatively rigid frame, tert-butyl acetate possesses a limited number of stable conformers, simplifying its analysis compared to more flexible esters.[5]

Primary Conformers: C_s and C_1 Symmetry

Theoretical calculations combined with microwave spectroscopy have identified two primary conformers for tert-butyl acetate[5]:

-

C_s Conformer: This is the most stable conformer and possesses a plane of symmetry (C_s).

-

C_1 Conformer: This conformer lacks any symmetry elements (C_1) and exists as a pair of enantiomers.

Quantum chemical calculations at the MP2/6-311++G(d,p) level of theory reveal that the C_s conformer is significantly more stable than the C_1 conformer, with an energy difference of approximately 46 kJ/mol.[5] This large energy gap indicates that at room temperature, the C_s conformer is overwhelmingly the most abundant species in the gas phase.

Conclusion and Implications

The molecular geometry of tert-butyl acetate is well-defined by a dominant C_s symmetry conformer. This guide has detailed a robust, self-validating computational workflow, grounded in DFT and MP2 methods with an appropriate basis set, for determining its geometric parameters. The critical importance of benchmarking these theoretical predictions against experimental data from microwave spectroscopy and gas electron diffraction cannot be overstated. For researchers, scientists, and drug development professionals, the application of this combined theoretical and experimental approach provides a high-confidence structural model. Such a model is foundational for accurately predicting the molecule's physical properties, understanding its reactivity, and simulating its interactions in complex chemical and biological systems.

References

-

J. L. Alonso, et al. (2025). Conformational Analysis of tert-Butyl Acetate using a Combination of Microwave Spectroscopy and Quantum Chemical Calculations. ResearchGate. [Link]

-

Febdian, R., et al. (2021). DFT and CBS Study of Ethyl Acetate Conformers in the Neutral Hydrolysis. Sains Malaysiana. [Link]

-

Hammer, S. M., et al. (2011). Predicted and experimental crystal structures of ethyl-tert-butyl ether. Acta Crystallographica Section B: Structural Science. [Link]

-

LookChem. (n.d.). tert-BUTYL ACETATE. LookChem. [Link]

-

Wikipedia. (n.d.). Gas electron diffraction. Wikipedia. [Link]

-

MIT OpenCourseWare. (n.d.). Problem Set 4 Solutions. MIT. [Link]

-

Centurion, M., et al. (2016). Ultrafast Imaging of Molecules with Electron Diffraction. OSTI.GOV. [Link]

-

D. G. Lister, et al. (2025). Ethyl Acetate: X-ray, Solvent and Computed Structures. ResearchGate. [Link]

-

Girichev, G. V. (n.d.). Gas-Phase Electron Diffraction for Molecular Structure Determination. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl acetate. PubChem. [Link]

-

Attig, T., et al. (2013). The microwave spectrum of n-butyl acetate. Journal of Molecular Spectroscopy. [Link]

-

All About Chemistry. (2020, July 30). Elucidation of structure of gas phase Molecule - Electron Diffraction. YouTube. [Link]

-

Study.com. (n.d.). What are the structures of ethyl acetate and n-butyl acetate? Study.com. [Link]

-

Tanak, H., et al. (2019). Crystal structure and DFT computational studies of (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol. IUCrData. [Link]

-

Howard, P. H., et al. (2023). tert-Butyl Acetate. ResearchGate. [Link]

-

eThermo. (n.d.). tert-Butyl acetate Density | enthalpy entropy. eThermo. [Link]

-

Battilocchio, C., et al. (2025). The tert-butyl group in chemistry and biology. ResearchGate. [Link]

-

NIST. (n.d.). Acetic acid, 1,1-dimethylethyl ester. NIST WebBook. [Link]

-

Stenutz, R. (n.d.). tert-butyl acetate. Stenutz. [Link]

-

Krespach, M. K. C., et al. (2024). Biogenic Quorum-Sensing Amides from Streptomyces sp. NP10. MDPI. [Link]

-

MIT OpenCourseWare. (n.d.). Fischer Esterification Lab Manual. MIT. [Link]

-

Javed, T., et al. (2022). A comprehensive experimental and kinetic modeling study on the high-temperature pyrolysis and oxidation chemistry of ethyl tert-butyl ether (ETBE): Part I. University of Galway Research Repository. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Ethyl Tert-Butyl Acetate: From Historical Challenges to Modern Methodologies

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the discovery and historical development of synthetic routes for ethyl tert-butyl acetate. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the chemical principles and practical methodologies involved in the synthesis of sterically hindered esters.

Introduction: The Significance of Ethyl Tert-Butyl Acetate

Ethyl tert-butylacetate, also known as ethyl 3,3-dimethylbutyrate, is an organic ester with the chemical formula C8H16O2.[1][2] It belongs to the class of sterically hindered esters, which are valuable intermediates in organic synthesis and have applications in various industries. The unique structural characteristics of the tert-butyl group impart specific properties to the molecule, influencing its reactivity and physical characteristics. This guide will explore the evolution of synthetic strategies to produce this compound, highlighting the chemical hurdles that needed to be overcome.

The Fundamental Challenge: Steric Hindrance in Esterification

The most traditional and straightforward method for synthesizing esters is the Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4] However, the direct synthesis of tert-butyl esters, including ethyl tert-butyl acetate, via this method is notoriously difficult.

When attempting to react a tertiary alcohol, such as tert-butanol, with a carboxylic acid in the presence of a strong acid catalyst, the desired esterification is often outcompeted by an E1 elimination reaction.[5] The tertiary carbocation that forms upon protonation of the alcohol is highly stable and readily loses a proton to form an alkene, in this case, 2-methylpropene (isobutylene).[5] This inherent reactivity of tertiary alcohols has necessitated the development of alternative synthetic routes.

Caption: The challenge of Fischer esterification with tertiary alcohols.

Historical and Alternative Synthetic Approaches

Given the limitations of direct Fischer esterification, early efforts to synthesize tert-butyl esters involved more reactive acylating agents. One such method employs the use of acetyl chloride in the presence of magnesium or dimethylaniline.[6] While effective, these methods often require stricter reaction conditions and may not be as atom-economical as catalytic routes.

Modern Synthesis Methodologies

The industrial production of tert-butyl esters has largely moved towards more efficient and scalable processes. These can be adapted for the synthesis of ethyl tert-butyl acetate.

Acetoxylation of Isobutylene

A primary industrial route for the production of tert-butyl acetate involves the acid-catalyzed addition of acetic acid to isobutylene.[7][8] This method circumvents the use of the unstable tert-butanol as a starting material. The reaction is typically carried out in the presence of an acid catalyst.

Experimental Protocol: Synthesis of tert-Butyl Acetate via Isobutylene Acetoxylation

-

Reactor Setup: A stirred-tank reactor equipped with a cooling system and a catalyst bed is used. The catalyst is typically a strongly acidic ion-exchange resin.

-

Reactant Feed: A mixture of isobutylene and acetic acid is fed into the reactor. An excess of the carboxylic acid is often used to drive the reaction towards the product.

-

Reaction Conditions: The reaction is maintained at a controlled temperature and pressure to ensure the desired conversion and selectivity.

-

Product Separation: The reaction mixture, containing the desired tert-butyl acetate, unreacted starting materials, and any byproducts, is then subjected to distillation for purification.[7]

To synthesize ethyl tert-butyl acetate using a similar principle, one would react tert-butylacetic acid with ethanol under acidic conditions.

Transesterification

Transesterification is a versatile method for converting one ester into another by reacting it with an alcohol in the presence of a catalyst.[9][10] This process is an equilibrium reaction and can be driven to completion by using a large excess of the alcohol or by removing one of the products as it is formed. For the synthesis of ethyl tert-butyl acetate, a plausible route is the transesterification of methyl tert-butyl acetate or tert-butyl acetate with ethanol.

The acid-catalyzed mechanism involves the protonation of the carbonyl oxygen of the starting ester, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the original alcohol group yield the new ester.[9]

Caption: Generalized mechanism of acid-catalyzed transesterification.

Synthesis from Ethyl Tert-Butyl Ether (ETBE)

A patented industrial process details the production of tert-butyl acetate and ethyl acetate from ethyl tert-butyl ether (ETBE).[7] This innovative route utilizes readily available ETBE, which is often used as a gasoline additive.[11]

Reaction Scheme:

ETBE + Acetic Acid + Acetic Anhydride --(Acid Catalyst)--> tert-Butyl Acetate + Ethyl Acetate

The use of acetic anhydride is crucial in this process as it reacts with any water formed during the reaction, thus preventing the hydrolysis of the desired ester and the formation of tert-butanol.[7]

Experimental Protocol: Synthesis from ETBE

-

Reactants: A mixture of ETBE, acetic acid, and acetic anhydride is prepared.

-

Catalyst: A strongly acidic ion-exchange resin, particularly of a macroreticular type, is employed as the catalyst.[7]

-

Reaction Conditions: The reaction is typically conducted at temperatures ranging from 10°C to 100°C, with a preferred range of 40°C to 70°C. The pressure is maintained between 1 to 5 atmospheres.[7]

-

Conversion and Selectivity: This process can achieve a high conversion of ETBE, with reported values exceeding 75%. The selectivity towards tert-butyl acetate is also significant.[7]

-

Purification: The resulting mixture containing tert-butyl acetate and ethyl acetate is purified using fractional distillation.[7]

Catalysis in Synthesis

The choice of catalyst is critical in the synthesis of ethyl tert-butyl acetate.

| Catalyst Type | Application | Advantages |

| Mineral Acids (e.g., H₂SO₄) | Fischer Esterification, Transesterification | Low cost and high activity.[12] |

| Acidic Ion-Exchange Resins | ETBE conversion, Isobutylene acetoxylation | Easily separable, reusable, and less corrosive than mineral acids.[7][13] |

| Zeolites | ETBE Synthesis | Shape selectivity and high thermal stability.[14] |

| Heteropolyacids | Esterification of tert-Butanol | High acidity and potential for high selectivity and reusability.[15] |

Industrial Production and Considerations

The industrial synthesis of ethyl tert-butyl acetate and related compounds is predominantly carried out in continuous processes to ensure high throughput and consistent product quality.[16] Key considerations include:

-

Raw Material Purity: The purity of reactants, such as ethanol and acetic acid, is crucial as impurities like water can significantly impact reaction equilibrium and catalyst performance.[16]

-

Reaction Engineering: The choice of reactor (e.g., fixed-bed, reactive distillation) is determined by the specific synthesis route and the need to manage reaction equilibrium. Reactive distillation, in particular, can be advantageous as it combines reaction and separation in a single unit, potentially increasing conversion by continuously removing products.[14][17]

-

Energy Consumption: Esterification and distillation are energy-intensive processes, and process optimization to reduce energy consumption is a key focus in industrial settings.[18]

Conclusion

The synthesis of ethyl tert-butyl acetate presents a fascinating case study in overcoming the challenges posed by steric hindrance in organic chemistry. While direct Fischer esterification is largely ineffective, a range of viable synthetic routes have been developed, from the acetoxylation of alkenes to innovative methods utilizing ether feedstocks. The choice of a particular method on an industrial scale depends on factors such as raw material availability, cost, and the desired purity of the final product. Future research in this area will likely focus on the development of even more efficient and environmentally benign catalytic systems.

References

- Brainly. (2024, April 15). Fischer esterification does not work well with most tertiary alcohols. What would be the major product of.

- Summary of Accepted Fischer Esterification Mechanism for Acid-Catalyzed Formation of n-Butyl acetate from n-Butanol and Acetic Acid. (n.d.).

- Google Patents. (n.d.). EP1286947B1 - Production of tertiary butyl acetate from mtbe.

- PubMed Central. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC.

- Vol. 65. (n.d.).

- Jin, J.-Z., & Sun, N.-B. (2012). Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Asian Journal of Chemistry, 25(5), 2535-2538.

- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).

- Wikipedia. (n.d.). Ethyl tert-butyl ether.

- 22. The Fischer Esterification. (n.d.).

- Homework.Study.com. (n.d.). Write a mechanism for the acid-catalyzed transesterification reaction of ethyl acetate with 1-butanol, which gives butyl acetate.

- Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification.

- Wikipedia. (n.d.). tert-Butyl acetate.

- ResearchGate. (2004). Production of ethyl tert-butyl ether from tert-butyl alcohol and ethanol catalyzed by β-zeolite in reactive distillation.

- ResearchGate. (n.d.). A study on the synthesis of ethyl tert-butyl ether from isobutanol and ethanol.

- Google Patents. (n.d.). CN1827581A - Production method and equipment of ethyl acetate and butyl acetate.

- ResearchGate. (n.d.). Liquid phase synthesis of ETBE from ethanol and tert-butyl alcohol using macroporous and gelular ion exchange resin catalyst | Request PDF.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 5340-78-3 | SCBT.

- ResearchGate. (n.d.). Mild and Efficient Method for Preparation of tert-Butyl Esters | Request PDF.

- J-Stage. (n.d.). Control of Transesterification Distillation for the Production of Methanol and n-Butyl Acetate.

- Der Pharma Chemica. (n.d.). Synthesis of Butyl Acetate Catalyzed by (NH4)6[MnMo9O32]8H2O with Waugh structure.

- ChemAnalyst. (n.d.). Comprehensive Guide: Production Process of Ethyl Acetate.

- SciSpace. (1999). Synthesis of ethyl tert-butyl ether from tert-butyl alcohol and ethanol on strong acid cation-exchange resins.

- Google Patents. (n.d.). WO2015085002A1 - Production of butyl acetate from ethanol.

- This compound 5340-78-3 wiki. (n.d.).

- [Chemical Knowledge]:Production method and process of tert-butyl acetate. (n.d.).

- PubChem. (n.d.). tert-Butyl acetate | C6H12O2 | CID 10908.

- Google Patents. (n.d.). US20020010362A1 - Production of tertiary butyl acetate.

- tert-BUTYL ACETATE. (n.d.).

Sources

- 1. scbt.com [scbt.com]

- 2. Page loading... [guidechem.com]

- 3. athabascau.ca [athabascau.ca]

- 4. community.wvu.edu [community.wvu.edu]

- 5. brainly.com [brainly.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. EP1286947B1 - Production of tertiary butyl acetate from mtbe - Google Patents [patents.google.com]

- 8. tert-Butyl acetate - Wikipedia [en.wikipedia.org]

- 9. homework.study.com [homework.study.com]

- 10. Ester synthesis by transesterification [organic-chemistry.org]

- 11. Ethyl tert-butyl ether - Wikipedia [en.wikipedia.org]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. Synthesis of ethyl tert-butyl ether from tert-butyl alcohol and ethanol on strong acid cation-exchange resins (2000) | Bo-Lun Yang | 49 Citations [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. asianpubs.org [asianpubs.org]

- 16. Comprehensive Guide: Production Process of Ethyl Acetate [chemanalyst.com]

- 17. jstage.jst.go.jp [jstage.jst.go.jp]

- 18. CN1827581A - Process and equipment for preparing ethyl acetate and butyl acetate - Google Patents [patents.google.com]

A Technical Guide to the Research Applications of Sterically Hindered Acetate Esters: A Focused Analysis on Tert-Butyl Acetate as a Model Compound

Abstract

This technical guide provides a comprehensive overview of the potential research applications of sterically hindered acetate esters, with a primary focus on tert-butyl acetate (TBAc) as a well-documented model compound. While the specified topic, ethyl tert-butylacetate, is a structurally related ester, it has limited documented applications in current scientific literature. Therefore, this guide leverages the extensive research and industrial use of TBAc to provide a foundational understanding that researchers can potentially extrapolate when investigating novel applications for this compound and other similar molecules. We will explore the synthesis, physicochemical properties, and diverse applications of TBAc as a versatile solvent, a key reagent in organic synthesis, and a functional component in pharmaceutical drug development. Detailed experimental protocols, safety considerations, and workflow diagrams are provided to equip researchers, scientists, and drug development professionals with actionable insights.

Introduction to Sterically Hindered Acetate Esters

Sterically hindered esters are a class of organic compounds where bulky alkyl groups near the carbonyl center influence the molecule's reactivity and physical properties. This guide initially sought to focus on this compound (CAS 5340-78-3), also known as ethyl 3,3-dimethylbutanoate[1][2]. However, a thorough review of scientific and industrial literature reveals a scarcity of documented research applications for this specific compound.

In contrast, its isomer, tert-butyl acetate (TBAc, CAS 540-88-5) , is a compound of significant industrial and research importance[3][4]. TBAc is widely used as a solvent in coatings, adhesives, and cleaners and serves as an intermediate in the synthesis of pharmaceuticals[5][6][7][8]. Given the wealth of available data, this guide will focus on TBAc as a representative example of a sterically hindered acetate ester. The principles, protocols, and applications discussed for TBAc can serve as a valuable blueprint for researchers exploring the potential of lesser-known analogues like this compound.